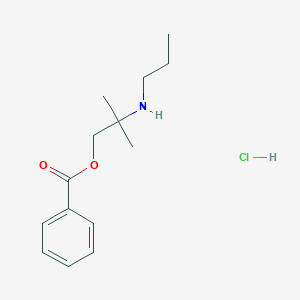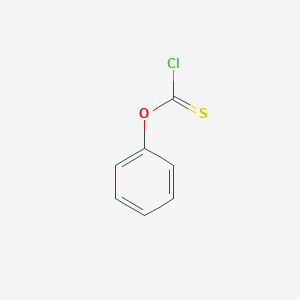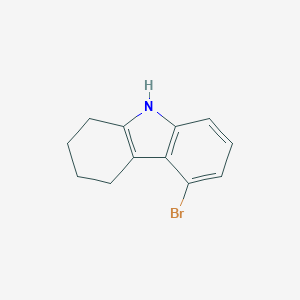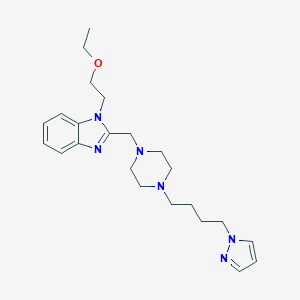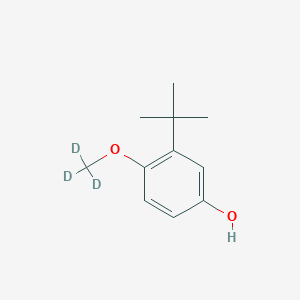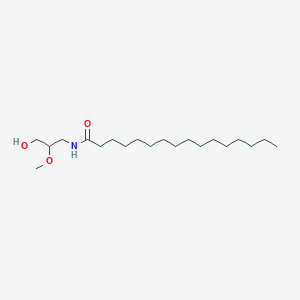
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide, also known as palmitoylethanolamide (PEA), is a naturally occurring fatty acid amide that has been found to have various therapeutic effects. PEA is a lipid mediator that is synthesized and metabolized in various tissues, including the brain, liver, and intestines. The compound was first isolated from egg yolk in 1957 and has since been studied extensively for its potential therapeutic properties.
作用機序
The exact mechanism of action of PEA is not fully understood, but it is believed to act through various pathways in the body. PEA has been shown to activate peroxisome proliferator-activated receptor alpha (PPAR-alpha), which is involved in the regulation of inflammation and pain. PEA also modulates the activity of various ion channels, including TRPV1 and TRPA1, which are involved in pain sensation.
生化学的および生理学的効果
PEA has been found to have various biochemical and physiological effects in the body. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a role in the development of inflammation. PEA also increases the production of anti-inflammatory cytokines, such as IL-10, which helps to reduce inflammation. Additionally, PEA has been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
PEA has several advantages as a research tool. The compound is relatively easy to synthesize and has been shown to have low toxicity in animal studies. PEA is also stable under a wide range of conditions, which makes it suitable for use in various experimental protocols. However, there are some limitations to the use of PEA in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in certain experimental setups. Additionally, the exact mechanism of action of PEA is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on PEA. One area of interest is the development of new formulations of PEA that can improve its solubility and bioavailability. Another area of interest is the identification of new targets for PEA, which may help to elucidate its mechanism of action. Additionally, there is a need for further research on the potential therapeutic effects of PEA in various conditions, including chronic pain and neurological disorders.
合成法
PEA can be synthesized from palmitic acid and ethanolamine through a process known as amidation. The reaction involves the condensation of palmitic acid with ethanolamine in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified through a series of chromatographic techniques to obtain pure PEA.
科学的研究の応用
PEA has been studied extensively for its potential therapeutic effects in various conditions, including chronic pain, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain. PEA has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(3-hydroxy-2-methoxypropyl)hexadecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)21-17-19(18-22)24-2/h19,22H,3-18H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJBRCRLFRIREO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554364 |
Source


|
| Record name | N-(3-Hydroxy-2-methoxypropyl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide | |
CAS RN |
112988-96-2 |
Source


|
| Record name | N-(3-Hydroxy-2-methoxypropyl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

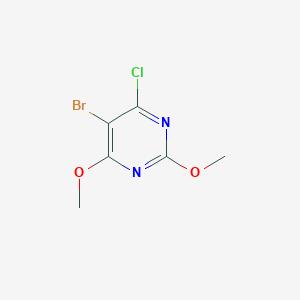
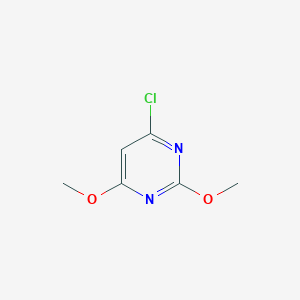
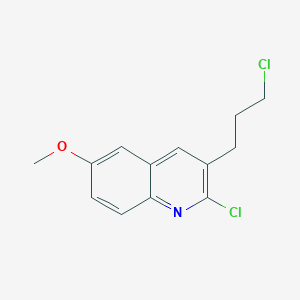

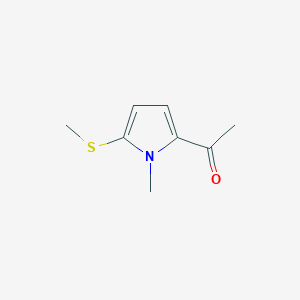
![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
